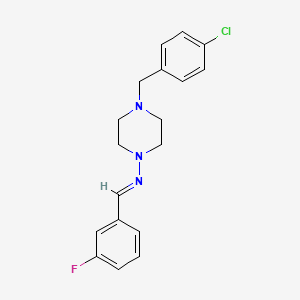

4-(4-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine

Description

4-(4-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine is a piperazine-derived Schiff base characterized by a 4-chlorobenzyl group at the piperazine nitrogen and a 3-fluorobenzylidene substituent at the imine position. The chlorobenzyl and fluorobenzylidene groups likely influence electronic and steric properties, affecting solubility, binding affinity, and metabolic stability .

Properties

CAS No. |

303102-31-0 |

|---|---|

Molecular Formula |

C18H19ClFN3 |

Molecular Weight |

331.8 g/mol |

IUPAC Name |

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(3-fluorophenyl)methanimine |

InChI |

InChI=1S/C18H19ClFN3/c19-17-6-4-15(5-7-17)14-22-8-10-23(11-9-22)21-13-16-2-1-3-18(20)12-16/h1-7,12-13H,8-11,14H2/b21-13+ |

InChI Key |

WNRTZOXSXMYCLL-FYJGNVAPSA-N |

Isomeric SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC(=CC=C3)F |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and 3-fluorobenzyl chloride.

Formation of Intermediate: The 4-chlorobenzyl chloride is reacted with piperazine to form 4-(4-chlorobenzyl)piperazine.

Final Product Formation: The intermediate 4-(4-chlorobenzyl)piperazine is then reacted with 3-fluorobenzylidene chloride under appropriate conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the benzyl and piperazine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-(4-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: Bulky substituents (e.g., 3-phenoxy in or 3-benzyloxy in ) increase molecular weight significantly (>400 Da), whereas simpler groups (e.g., 2-methyl in ) result in lower weights (~327 Da). Electron-withdrawing groups (e.g., nitro in ) enhance polarity but also increase molecular weight.

4-Chloro-3-nitro (): The nitro group introduces strong electron-withdrawing effects, which could stabilize the imine bond but reduce lipophilicity. 3-Phenoxy (): The phenoxy group adds steric bulk and lipophilicity, which might improve membrane permeability but reduce aqueous solubility.

Positional Isomerism :

Biological Activity

4-(4-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine is a synthetic organic compound belonging to the class of piperazine derivatives. Its structure features a piperazine ring substituted with both a 4-chlorobenzyl group and a 3-fluorobenzylidene moiety, which are believed to contribute to its biological activity. This article explores the compound's biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C18H19ClF2N2. The presence of chlorine and fluorine atoms in the structure may enhance its pharmacological properties by influencing lipophilicity and metabolic stability.

Anticancer Properties

Research has indicated that piperazine derivatives exhibit significant cytotoxicity against various cancer cell lines. A study focusing on similar compounds demonstrated that derivatives of piperazine, including those with chlorobenzyl substituents, showed marked inhibitory effects on cell growth in liver (e.g., HUH7, HEPG2), breast (e.g., MCF7), and colon cancer (e.g., HCT-116) cell lines .

| Cell Line | Inhibitory Activity |

|---|---|

| HUH7 | Significant |

| MCF7 | Significant |

| HCT-116 | Significant |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, such as receptors or enzymes involved in cell proliferation and survival pathways. The binding affinity and specificity towards these targets can lead to modulation of signaling pathways that promote apoptosis in cancer cells .

Pharmacological Studies

Pharmacological studies have explored the potential of this compound as a therapeutic agent. In vitro studies have shown that it can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction. These findings suggest its potential application in cancer therapy, particularly as an adjunct to existing treatments.

Safety Profile

Toxicological assessments indicate that this compound may pose certain risks. It has been classified as harmful if swallowed and can cause skin irritation . Therefore, careful consideration of safety protocols is necessary when handling this compound in laboratory settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.